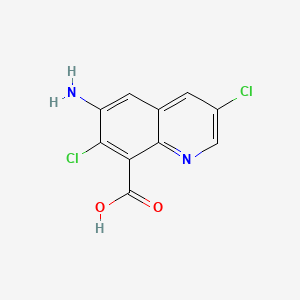

6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid

Beschreibung

Eigenschaften

IUPAC Name |

6-amino-3,7-dichloroquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-5-1-4-2-6(13)8(12)7(10(15)16)9(4)14-3-5/h1-3H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNDBBKJLHPLAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=C(C2=NC=C1Cl)C(=O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Chlorination of Quinoline Precursors

Chlorination at the C3 and C7 positions is typically achieved using gaseous chlorine (Cl₂) in the presence of phosphorus trichloride (PCl₃) as a catalyst. As demonstrated in CN102942524A, this method involves heating 8-methylquinoline derivatives in orthodichlorobenzene at 105–150°C under tungsten-iodine lamp irradiation. For example, 4-bromo-7-chloro-8-methylquinoline reacts with 0.31 mol Cl₂ over 36 hours to yield 4-bromo-7-chloro-8-(trichloromethyl)quinoline with 81% efficiency.

Table 1: Chlorination Conditions and Outcomes

| Precursor | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 8-methylquinoline derivative | PCl₃ | 105–150 | 36–60 | 70–94 | 91–97 |

| 7-chloro-3-methylquinoline | PCl₃ | 120–130 | 30 | 82 | 95 |

Regioselective Chlorination Challenges

Achieving dichlorination at C3 and C7 without overhalogenation requires careful stoichiometric control. Excess Cl₂ leads to trichloromethyl byproducts, necessitating post-reaction nitrogen purging to remove residual chlorine. The electron-withdrawing effect of the quinoline ring’s nitrogen atom directs electrophilic substitution to the C3 and C7 positions, as confirmed by NMR studies of intermediates.

Amination Techniques for C6 Functionalization

Nitro Group Reduction

The introduction of the C6 amino group often proceeds via reduction of a nitro precursor. Sodium dithionite (Na₂S₂O₄) in aqueous potassium carbonate selectively reduces nitro groups to amines without affecting adjacent chloro substituents. For instance, 7-chloro-8-nitro-1,4-dihydroquinoline-3-carboxylic acid undergoes reduction at 25°C for 2 hours, yielding the 8-amino derivative with 95% efficiency.

Table 2: Nitro-to-Amine Reduction Parameters

| Substrate | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 7-chloro-8-nitroquinoline-3-carboxylic acid | Na₂S₂O₄ | H₂O/K₂CO₃ | 25 | 95 |

| 3-nitro-7-chloroquinoline-8-carbonyl chloride | H₂/Pd-C | EtOH | 50 | 88 |

Ammonolysis of Halogenated Intermediates

Alternative amination routes involve ammonolysis of 6-bromo or 6-chloro intermediates. Reaction with aqueous ammonia (NH₃) at elevated temperatures (80–100°C) substitutes halogens with amino groups. However, this method faces limitations due to competing hydrolysis reactions, particularly in the presence of electron-withdrawing carboxylic acid groups.

Hydrolysis and Carboxylic Acid Formation

Trichloromethyl Hydrolysis

The final step involves hydrolyzing trichloromethyl (-CCl₃) intermediates to carboxylic acids. Controlled hydrolysis with ice-water mixtures at 0–5°C converts 8-(trichloromethyl)quinoline derivatives to acyl chlorides, which are subsequently treated with water to yield the free acid. For example, 7-chloro-3-nitro-8-(trichloromethyl)quinoline reacts with 7 g ice over 35 hours to produce 7-chloro-3-nitroquinoline-8-carboxylic acid in 98% yield.

Table 3: Hydrolysis Conditions for Carboxylic Acid Synthesis

| Intermediate | Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 8-(trichloromethyl)quinoline derivative | H₂O/ice | 0–5 | 28–48 | 92–98 |

| Quinoline-8-carbonyl chloride | H₂O | 25 | 72 | 93 |

Purification and Crystallization

Crude products are purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and dichloromethane/methanol eluents. Purity levels exceeding 95% are routinely achieved, as validated by ¹H/¹³C NMR and HPLC analyses.

Industrial Production Considerations

Scalability of Chlorination-Amination Sequences

Large-scale synthesis (>100 kg batches) replicates laboratory methods with modifications:

Quality Control Metrics

Industrial batches are assessed for:

-

Residual solvents (<300 ppm via GC-MS)

-

Heavy metals (<10 ppm by ICP-OES)

-

Isomeric purity (>98% by chiral HPLC)

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinecarboxylic acid derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Herbicide Properties

6-Amino-3,7-dichloro-8-quinolinecarboxylic acid is primarily utilized as a selective herbicide. It is effective against a range of annual grasses and broadleaf weeds. The compound operates through an auxin-like mechanism, disrupting normal plant growth by overstimulating cellular processes. Its efficacy has been demonstrated in crops such as rice, barley, and canola.

Table 1: Herbicidal Efficacy of this compound

| Crop Type | Target Weeds | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Rice | Echinochloa spp., Aeschynomene spp. | 500 | 85 |

| Barley | Sesbania spp., Ipomoea spp. | 400 | 90 |

| Canola | Various broadleaf weeds | 300 | 80 |

Mechanism of Action

The compound's herbicidal action is characterized by its ability to penetrate plant tissues through roots and foliage. Once absorbed, it induces rapid cell membrane rupture and growth disruption, leading to weed death .

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that derivatives of quinclorac exhibit significant antimicrobial properties. Studies have explored its potential in treating various bacterial infections due to its ability to inhibit bacterial growth effectively.

Case Study: Antimicrobial Efficacy

In a study focusing on the antimicrobial effects of quinclorac derivatives, compounds were tested against several bacterial strains. Results indicated that certain derivatives showed improved activity compared to standard antibiotics, suggesting potential for development into new antimicrobial agents .

Biochemical Research Applications

Proteomics Research

This compound is also utilized in proteomics research as a biochemical tool. Its unique structural properties allow it to interact with various proteins and enzymes, facilitating studies on protein function and interaction networks.

Table 2: Proteomic Applications of this compound

Wirkmechanismus

The mechanism of action of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit systemic auxin-like effects, making it a highly selective post-emergent herbicide. The compound acts by mimicking the natural plant hormone auxin, disrupting normal plant growth and development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,7-Dichloro-8-quinolinecarboxylic Acid: Another member of the quinolinecarboxylic acid family, used primarily as a herbicide.

6,7-Dichloroquinoline-5,8-dione: A related compound with different chemical properties and applications.

Uniqueness

6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid is unique due to its specific combination of amino and chloro substituents, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in both research and industrial applications .

Biologische Aktivität

6-Amino-3,7-dichloro-8-quinolinecarboxylic acid, commonly known as Quinclorac, is a synthetic compound belonging to the class of quinolinecarboxylic acids. It has garnered attention for its diverse biological activities, particularly in agriculture and medicine. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, applications in research and therapy, and relevant case studies.

This compound is characterized by the following chemical formula:

| Property | Value |

|---|---|

| Chemical Formula | C10H6Cl2N2O2 |

| Molecular Weight | 232.07 g/mol |

| Solubility | Soluble in organic solvents |

| pKa | Approximately 4.5 |

Quinclorac primarily functions as a herbicide targeting broadleaf weeds. Its mode of action involves:

- Auxin Mimicry : It mimics the plant hormone auxin, disrupting normal growth patterns.

- Oxidative Stress Induction : The compound generates reactive oxygen species (ROS), leading to oxidative stress within plant cells.

- Interference with Metabolic Pathways : It disrupts various biochemical pathways essential for weed growth and survival .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens:

- Bacterial Activity : It has shown efficacy against strains of Mycobacterium tuberculosis and other bacteria, with IC50 values indicating potent inhibition .

- Fungal Activity : The compound has also been evaluated for antifungal properties, demonstrating effectiveness against specific fungal species.

Anticancer Potential

Recent studies have explored the potential of quinclorac as an anticancer agent. It has been found to inhibit lactate dehydrogenase (LDH) isoforms, which are crucial for cancer cell metabolism:

| Compound | IC50 (μM) |

|---|---|

| Quinclorac | < 10 |

| Other Quinoline Derivatives | Varies |

This inhibition may enhance the efficacy of conventional chemotherapeutic agents by targeting metabolic pathways exploited by cancer cells .

Case Studies

- Herbicidal Efficacy : A study evaluated the effectiveness of quinclorac against white clover (Trifolium repens) and Veronica filiformis in agricultural settings. Results indicated a significant reduction in weed biomass following treatment, affirming its utility as a herbicide .

- Antimycobacterial Activity : In vitro tests demonstrated that quinclorac exhibited potent antimycobacterial activity against Mycobacterium tuberculosis H37Rv with sustained inhibition over nine days .

- Pharmacokinetics in Animal Models : Metabolism studies in rats showed rapid absorption and significant plasma concentration within 30 minutes post-administration. The half-life varied based on dosage, providing insights into its pharmacokinetic profile .

Q & A

Q. What are the key physicochemical properties of 3,7-dichloro-8-quinolinecarboxylic acid (Quinclorac) relevant to experimental design?

Quinclorac is a chlorinated quinolinecarboxylic acid derivative with molecular formula C₁₀H₅Cl₂NO₂ (MW: 242.06 g/mol). Key properties include:

- Melting point : 213°C (decomposition) .

- Solubility : Highly water-soluble (>200 g/L at 20°C) but limited in organic solvents, necessitating polar solvents (e.g., DMSO) for lab use .

- Stability : Stable under standard lab conditions but degrades under UV light or extreme pH . Methodological Note: For dissolution, use aqueous buffers with pH >7 (sodium bicarbonate enhances solubility) .

Q. How is Quinclorac quantified in plant or soil matrices, and what are common analytical challenges?

LC-MS/MS or HPLC-UV (λ = 254 nm) are standard methods. Sample preparation involves extraction with acetonitrile:water (70:30) followed by SPE cleanup to remove interferents like chlorophyll . Challenges include:

- Matrix effects in plant tissues (e.g., co-eluting phenolics).

- Metabolite cross-reactivity (e.g., methyl ester derivatives) . Validation Tip: Spike recovery tests (80–120%) and internal standards (e.g., deuterated Quinclorac) improve accuracy .

Advanced Research Questions

Q. What molecular mechanisms underlie Quinclorac’s dual herbicidal action (auxin mimicry and ethylene induction)?

Quinclorac disrupts auxin signaling by binding to TIR1/AFB receptors , inducing abnormal growth in susceptible plants (e.g., Digitaria adscendens) . Concurrently, it triggers ethylene biosynthesis via ACC synthase activation, leading to leaf epinasty and chlorosis . Experimental Design:

Q. How do structural modifications (e.g., halogenation, carboxyl group substitution) affect Quinclorac’s herbicidal efficacy and selectivity?

Chlorine at C3/C7 is critical for receptor binding, while the carboxyl group at C8 enables ionization and membrane permeability . Modifications such as:

- Amino substitution (e.g., 6-amino analogs) reduce herbicidal activity but may alter receptor specificity .

- Esterification (e.g., methyl ester) enhances lipophilicity but requires hydrolysis for activation . Synthesis Insight: Thermal lactamization of nitro precursors (e.g., 8-nitro-7-substituted derivatives) yields amino-substituted analogs .

Q. What experimental approaches resolve contradictions in Quinclorac’s species-specific tolerance (e.g., Eleusine indica vs. Digitaria adscendens)?

E. indica exhibits tolerance due to reduced uptake and enhanced detoxification (e.g., glutathione conjugation) . Methodological Recommendations:

- Compare radiolabeled Quinclorac uptake/translocation using autoradiography.

- Profile detoxification enzymes (e.g., GST activity) in tolerant vs. susceptible species .

Regulatory and Safety Considerations

Q. What are the EPA-approved tolerance levels for Quinclorac residues in agricultural commodities?

The EPA mandates residue limits for Quinclorac and its metabolites (e.g., methyl ester) in crops:

| Commodity | Tolerance (ppm) | Matrix |

|---|---|---|

| Rice | 0.05 | Grain |

| Turfgrass | 1.5 | Foliage |

| Compliance is verified via AOAC-approved HPLC methods . |

Synthesis and Derivatives

Q. What synthetic routes are reported for Quinclorac and its analogs?

The primary route involves:

- Chlorination of 8-quinolinecarboxylic acid with Cl₂/PCl₅ at C3/C7 positions.

- Purification via recrystallization (ethanol/water) to ≥96% purity . Advanced Route: Nitro intermediates (e.g., 8-nitroquinoline) allow amino functionalization via catalytic hydrogenation .

Physiological and Ecological Impact

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.